Glycyl-l-Tyrosin-methylester-hydrochlorid
Description
Context of Dipeptide Ester Derivatives in Contemporary Chemical Biology
Dipeptides, organic compounds formed from two amino acids linked by a peptide bond, are fundamental units in biochemistry. wikipedia.org In contemporary chemical biology, the modification of dipeptides, particularly through esterification, is a key strategy to modulate their properties for research and therapeutic applications. Dipeptide ester derivatives are often more soluble and stable than their parent amino acids. For instance, dipeptides like Glycyl-L-tyrosine exhibit greater solubility in water and stability during sterilization and long-term storage compared to monomeric amino acids. chemicalbook.com This enhanced stability is crucial for applications where controlled delivery and shelf-life are important.
A significant area of research focuses on improving the membrane permeability of peptides, which is often a limiting factor in their development as drugs. The modification of the peptide backbone, such as substituting an amide bond with an ester bond (creating a depsipeptide), has been explored as a strategy to increase membrane permeation. nih.gov Ester bonds are considered more lipophilic than amide bonds, which can facilitate the passage of the molecule through cellular membranes. nih.gov Furthermore, the esterification of the C-terminal carboxyl group, as seen in Glycyl-L-Tyrosine Methyl Ester Hydrochloride, serves as a common protecting group strategy in peptide synthesis. This prevents the carboxylic acid from participating in unwanted side reactions during the formation of the peptide chain. masterorganicchemistry.com
The study of dipeptide derivatives extends to their potential as signaling molecules and their interaction with biological targets like enzymes and receptors. chemicalbook.com Their use as building blocks for larger, more complex peptides is a cornerstone of drug discovery, with applications in the development of anti-inflammatory, antimicrobial, and cardiovascular agents. chemicalbook.com
Fundamental Principles of Glycine (B1666218) and Tyrosine Conjugation
The formation of Glycyl-L-Tyrosine involves the creation of a peptide bond between the amino acid glycine and the aromatic amino acid L-tyrosine. chemicalbook.com This conjugation is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of the other, releasing a molecule of water. numberanalytics.com To ensure the formation of the desired dipeptide sequence (Gly-Tyr) and prevent polymerization or the formation of the incorrect sequence (Tyr-Gly), a strategic approach using protecting groups is employed in synthetic chemistry. masterorganicchemistry.com
The synthesis typically involves the following key principles:
Amino Group Protection: The amino group of glycine is protected to prevent it from reacting with the carboxyl group of another glycine molecule. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nbinno.com
Carboxyl Group Activation/Protection: The carboxyl group of tyrosine is often protected, commonly as a methyl ester, to prevent it from reacting with the amino group of another tyrosine molecule. wikipedia.orgmasterorganicchemistry.com This is the case in Glycyl-L-Tyrosine Methyl Ester Hydrochloride. Alternatively, the carboxyl group of the incoming glycine can be "activated" using a coupling agent to facilitate the reaction.
Coupling Reaction: With the appropriate functional groups protected, the protected glycine and the tyrosine methyl ester are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the peptide bond. nbinno.com
Deprotection: After the dipeptide is formed, the protecting group on the N-terminus (glycine's amino group) can be removed to yield the final product or to allow for the addition of further amino acids to create a longer peptide chain. masterorganicchemistry.com
Several methods have been developed for the synthesis of Glycyl-L-Tyrosine, including the acyl chloride method, where chloroacetyl chloride is reacted with tyrosine, followed by an ammonolysis step. google.com Another approach involves preparing glycyl chloride hydrochloride from glycine and thionyl chloride, which then reacts with L-tyrosine to form the dipeptide. chemicalbook.comgoogle.com These synthetic strategies are foundational to producing dipeptides for various research and commercial purposes.
Physicochemical Properties of Related Compounds
The table below outlines key physicochemical properties of compounds related to Glycyl-L-Tyrosine Methyl Ester Hydrochloride.
| Property | L-Tyrosine Methyl Ester Hydrochloride | Glycyl-L-Tyrosine |
| Molecular Formula | C10H14ClNO3 | C11H14N2O4 |
| Molecular Weight | 231.68 g/mol | 238.24 g/mol |
| Appearance | White or off-white solid/powder | Solid |
| Melting Point | 192 °C (decomposes) | Not Available |
| Solubility | Soluble in water | Easily soluble in water |
| CAS Number | 3417-91-2 | 658-79-7 |
Data sourced from multiple chemical information databases. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMLJRDALKBAM-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Glycyl L Tyrosine Methyl Ester Hydrochloride
Chemical Synthesis Approaches
The chemical synthesis of Glycyl-L-Tyrosine methyl ester hydrochloride primarily revolves around the formation of a peptide bond between glycine (B1666218) and L-tyrosine. This process requires the selective activation of the carboxyl group of glycine and its subsequent reaction with the amino group of L-tyrosine methyl ester. To prevent unwanted side reactions and ensure the specific formation of the desired dipeptide, protecting groups are employed for the N-terminal of glycine and the phenolic hydroxyl group of tyrosine.
The core of the synthesis is the creation of the amide linkage between the two amino acid residues. This is typically achieved by activating the carboxylic acid of an N-protected glycine, which then reacts with the free amino group of L-tyrosine methyl ester. The C-terminal of tyrosine is esterified to the methyl ester prior to the coupling reaction, serving as a protecting group for the carboxyl function of tyrosine.
The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxylic acid of the N-protected glycine, making it susceptible to nucleophilic attack by the amino group of L-tyrosine methyl ester. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization at the chiral center of the amino acids. bachem.compeptide.com Common classes of coupling reagents used in peptide synthesis include carbodiimides and uronium/aminium salts. bachem.compeptide.com
Carbodiimides , such as N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for peptide bond formation. peptide.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. bachem.comnih.gov HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and reacts smoothly with the amine. bachem.com
Uronium and Aminium Salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that lead to rapid reactions and minimal racemization. peptide.comresearchgate.net These reagents, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), convert the carboxylic acid into a reactive ester, facilitating the amide bond formation. nbinno.com
Reaction optimization is crucial for maximizing the yield and purity of the dipeptide. Key parameters that are often optimized include:
Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methylpyrrolidone (NMP) are commonly used. peptide.compeptide.com
Temperature: Coupling reactions are often initiated at low temperatures (e.g., 0 °C) to minimize side reactions and then allowed to warm to room temperature. peptide.com
Stoichiometry: The relative amounts of the protected amino acid, coupling reagent, and additive are carefully controlled to ensure complete reaction.
Reaction Time: The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. nih.gov
| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, HOSu | Cost-effective and widely used; HOBt addition minimizes racemization. bachem.compeptide.comnih.gov |
| Uronium/Aminium Salts | HBTU, HATU | DIPEA (base) | High coupling efficiency, fast reaction times, and low racemization. peptide.comresearchgate.net |
The bifunctional nature of amino acids, possessing both an amino and a carboxyl group, necessitates the use of protecting groups to ensure the selective formation of the desired peptide bond. unifi.it Without protection, a mixture of products would be formed due to the potential for self-condensation of the amino acids or reaction at the wrong functional group. The selection of protecting groups is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. total-synthesis.com
To direct the peptide bond formation to the carboxyl group of glycine, its amino group must be protected. Two of the most common N-terminal protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.
The Boc group is typically introduced by reacting glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. google.comgoogle.com The Boc group is stable under a variety of conditions but can be readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). nih.govrsc.org
The Cbz group , also known as the Z group, is introduced by reacting glycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C). total-synthesis.comresearchgate.netorganic-chemistry.org
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Acidolysis (e.g., TFA) nih.govrsc.org |
| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2, Pd/C) total-synthesis.comresearchgate.net |
The carboxyl group of L-tyrosine is protected as a methyl ester to prevent its participation in the peptide bond formation. This is typically achieved by reacting L-tyrosine with methanol (B129727) in the presence of an acid catalyst. A common and efficient method involves the use of thionyl chloride (SOCl2) in methanol. The thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which catalyzes the esterification reaction. This method generally provides high yields of the L-tyrosine methyl ester hydrochloride. google.com The methyl ester group is stable under the conditions of peptide coupling and can be removed by saponification (hydrolysis with a base) if the free acid dipeptide is desired.
The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions during peptide synthesis, such as acylation by the activated glycine. Therefore, it is often necessary to protect this functional group. Common protecting groups for the tyrosine hydroxyl group include benzyl (Bzl) and tert-butyl (tBu) ethers.
The Benzyl (Bzl) group can be introduced by reacting the N- and C-terminally protected tyrosine with benzyl bromide in the presence of a base. The Bzl group is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It is typically removed by strong acid treatment, such as with liquid hydrogen fluoride (B91410) (HF), or more commonly by catalytic hydrogenolysis (H2, Pd/C), often at the same time as the cleavage of a Cbz group. nih.gov
The tert-Butyl (tBu) group is another common protecting group for the tyrosine hydroxyl function. It is introduced using isobutylene (B52900) in the presence of an acid catalyst. The tBu group is stable to basic conditions and hydrogenolysis, making it orthogonal to the Fmoc and Cbz protecting groups. It is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA), often concurrently with the removal of a Boc group. peptide.com
| Protecting Group | Abbreviation | Introduction Method | Cleavage Condition | Orthogonality |
|---|---|---|---|---|
| Benzyl | Bzl | Reaction with benzyl bromide | Catalytic Hydrogenolysis (H2, Pd/C) or strong acid (HF) nih.gov | Stable to acid (TFA) and base. |
| tert-Butyl | tBu | Reaction with isobutylene and acid catalyst | Acidolysis (e.g., TFA) peptide.com | Stable to base and hydrogenolysis. |
Direct Peptide Bond Formation and C-Terminal Esterification
Hydrochloride Salt Formation for Enhanced Purity and Handling
The conversion of amino acid esters and peptide esters into their hydrochloride salts is a standard and crucial step in synthetic organic and peptide chemistry. core.ac.ukgoogle.com Free amino acid esters are often unstable, tending to be oily liquids or low-melting solids that can degrade over time through processes like polymerization or diketopiperazine formation. wikipedia.org By converting them into hydrochloride salts, they become stable, crystalline solids that are easier to handle, purify, and store. wikipedia.orggoogle.com
This enhanced stability is due to the protonation of the primary amino group, which prevents it from participating in unwanted side reactions. core.ac.uk The salt form is generally more crystalline, facilitating purification by recrystallization and simplifying isolation and handling procedures. google.com For peptides, hydrochloride salt formation can also inhibit autocleavage and reduce the tendency for certain residues, like cysteine, to oxidize. google.com The deprotonation of these stable hydrochloride salts can be readily accomplished just before the next coupling step in a peptide synthesis sequence, often by using a tertiary base or other methods. core.ac.uknih.gov
Precursor Amino Acid Methyl Ester Hydrochloride Synthesis
The synthesis of Glycyl-L-Tyrosine Methyl Ester Hydrochloride requires the initial preparation of its two precursor amino acid methyl ester hydrochlorides: Glycine Methyl Ester Hydrochloride and L-Tyrosine Methyl Ester Hydrochloride.
Glycine Methyl Ester Hydrochloride is a white, water-soluble solid that serves as the N-terminal precursor in the dipeptide synthesis. wikipedia.org Several methods are employed for its synthesis, typically involving the esterification of glycine in the presence of an acid.
One common and efficient method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl). nih.gov Another approach uses acetyl chloride in anhydrous methanol. In a typical procedure, acetyl chloride is added dropwise to anhydrous methanol at a low temperature (-5 to 5°C), followed by the addition of glycine. The mixture is then heated to 70°C for several hours. After the reaction, the solvent is removed under vacuum, and the product is precipitated with acetone, yielding Glycine Methyl Ester Hydrochloride. guidechem.com
A widely used industrial method is the acid-catalyzed esterification using hydrogen chloride gas or thionyl chloride (SOCl₂) in methanol. patsnap.comchemicalbook.com When using thionyl chloride, it is added slowly to methanol under cooling, followed by the addition of glycine and refluxing the mixture for several hours. The solvent is then evaporated to yield the product. chemicalbook.com
Table 1: Comparison of Synthetic Methods for Glycine Methyl Ester Hydrochloride
| Method | Reagents | Temperature | Reaction Time | Yield | Ref. |
| Acetyl Chloride | Glycine, Acetyl Chloride, Methanol, Acetone | -5 to 70°C | ~6 hours | 90.68% | guidechem.com |
| Hydrogen Chloride Gas | Glycine, Methanol, HCl (gas) | 45°C to ≤10°C | >0.75 hours | 95.64% | guidechem.com |
| Thionyl Chloride | Glycine, Thionyl Chloride, Methanol | 66°C (Reflux) | 6 hours | 100% | chemicalbook.com |
| Trimethylchlorosilane | Glycine, Trimethylchlorosilane, Methanol | Room Temp. | Not Specified | Good to Excellent | nih.gov |
L-Tyrosine Methyl Ester Hydrochloride is the C-terminal precursor. Its synthesis involves the esterification of the carboxylic acid group of L-tyrosine while protecting the amino group as a hydrochloride salt. ontosight.ai
Acid-catalyzed esterification is the most common route for synthesizing L-Tyrosine Methyl Ester Hydrochloride. ontosight.ai These methods typically utilize a strong acid source in anhydrous methanol to drive the reaction.
Thionyl Chloride Method: This is a highly efficient protocol. L-Tyrosine is suspended in anhydrous methanol and cooled, typically to temperatures between -10°C and 0°C. Thionyl chloride (SOCl₂) is then added dropwise. google.comprepchem.com The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino group. After the addition is complete, the reaction mixture is heated to reflux for several hours. Upon completion, the solvent is evaporated, and the white solid product is dried. google.com This method consistently produces high yields, often exceeding 95%. google.com
Trimethylchlorosilane (TMSCl) Method: This method offers a milder alternative to strongly acidic conditions. L-Tyrosine is stirred in anhydrous methanol, and TMSCl is added dropwise. The reaction proceeds at room temperature. TMSCl acts as a Lewis acid, activating the methanol for nucleophilic attack on the carboxyl group of tyrosine. The reaction yields the methyl ester hydrochloride after workup, which involves reducing the solvent volume and precipitating the product with a solvent like tetrahydrofuran (B95107) (THF).
Sulfuric Acid Method: Concentrated sulfuric acid can also be used as a catalyst. In thin-film experiments, H₂SO₄ has been shown to effectively catalyze the esterification of L-tyrosine in methanol, with L-tyrosine being one of the most reactive amino acids under these conditions, achieving yields of 40-50%. acs.orgacs.org However, other strong mineral acids like HCl and HNO₃ were found to be ineffective under the same thin-film conditions, highlighting the specific catalytic ability of sulfuric acid in this context. acs.orgacs.org
Table 2: Acid-Catalyzed Synthesis of L-Tyrosine Methyl Ester Hydrochloride
| Method | Key Reagents | Temperature | Reaction Time | Yield | Purity | Ref. |
| Thionyl Chloride | L-Tyrosine, SOCl₂, Methanol | -10°C to Reflux | Several hours | 95.5% | 98.6% (HPLC) | google.com |
| Thionyl Chloride | L-Tyrosine, SOCl₂, Methanol | -10°C to Reflux | Not Specified | 97.2% | 99.3% (HPLC) | google.com |
| Trimethylchlorosilane | L-Tyrosine, TMCS, Methanol | Room Temp. | 13 hours | Not Specified | Not Specified | |
| Sulfuric Acid | L-Tyrosine, H₂SO₄, Methanol | ~70°C | Not Specified | ~40-50% | Not Specified | acs.org |
Beyond the common acid-catalyzed methods, other strategies have been explored for the esterification of tyrosine. One such approach involves the use of a solid superacid catalyst. A radio frequency plasma-modified SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ solid superacid catalyst has been developed for the esterification of tyrosine. This heterogeneous catalyst provides an eco-friendly alternative to traditional homogeneous acid catalysts, achieving a 92.1% yield of methyl tyrosine under optimized conditions (180°C, 0.8 MPa N₂ pressure, 6 hours). mdpi.com While this specific example focuses on the free ester, such technologies represent a viable alternative pathway for producing the ester, which can then be converted to the hydrochloride salt in a subsequent step.
Preparation of L-Tyrosine Methyl Ester Hydrochloride from L-Tyrosine
Enzymatic Synthesis Strategies for Glycyl-L-Tyrosine Derivatives
Enzymatic synthesis offers a green and highly specific alternative to classical chemical methods for peptide bond formation. Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions, such as in non-aqueous media. researchgate.net
The dipeptide Glycyl-L-Tyrosine is valuable because it significantly increases the low aqueous solubility of L-tyrosine, making it suitable for applications like parenteral nutrition. researchgate.netchemicalbook.com Research has focused on using proteases for the efficient synthesis of Glycyl-L-Tyrosine precursors.
One study investigated the use of PST-01 protease from Pseudomonas aeruginosa PST-01, which exhibits high stability in organic solvents. This property is crucial as organic solvents are needed to dissolve the N-protected glycine derivative and L-tyrosine amide used as substrates. The synthesis of carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH₂), a precursor to Gly-Tyr, was successfully achieved with a maximum equilibrium yield of 81.9% in a medium containing 60% (v/v) dimethylsulfoxide (DMSO). researchgate.net Such enzymatic methods provide a pathway to the dipeptide backbone, which can then be chemically modified (e.g., esterified and deprotected) to yield the target compound, Glycyl-L-Tyrosine Methyl Ester Hydrochloride. While direct enzymatic synthesis of the final ester hydrochloride is less common, this approach is key for creating the fundamental dipeptide structure. researchgate.netgoogle.com
Protease-Mediated Peptide Synthesis in Non-Aqueous and Mixed Solvents
The enzymatic synthesis of dipeptides such as Glycyl-L-Tyrosine offers a green chemistry alternative to traditional chemical synthesis methods, often providing high specificity and mild reaction conditions. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed to drive the reverse reaction—peptide bond formation—under specific non-aqueous or mixed-solvent conditions. The use of organic solvents is particularly advantageous for substrates with low aqueous solubility, such as tyrosine and its derivatives.
Research into the synthesis of L-glycyl-L-tyrosine derivatives has successfully utilized the PST-01 protease, an enzyme isolated from the organic solvent-tolerant bacterium Pseudomonas aeruginosa PST-01. This enzyme demonstrates remarkable stability and activity in the presence of organic solvents, making it an ideal catalyst for this application. In one study, the synthesis of a precursor, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2), was investigated. The reaction achieved a maximum equilibrium yield of 81.9% when conducted in a mixed-solvent system containing 60% (v/v) dimethylsulfoxide (DMSO). This high concentration of an organic co-solvent was crucial for dissolving the tyrosine-based substrate and shifting the reaction equilibrium towards synthesis rather than hydrolysis.
Table 1: Protease-Mediated Synthesis of a Glycyl-L-Tyrosine Derivative
| Parameter | Details | Reference |
|---|---|---|
| Enzyme | PST-01 Protease (from Pseudomonas aeruginosa) | nih.gov |
| Carboxyl Component | Carbobenzoxy-glycine (Cbz-Gly) | |
| Amine Component | L-tyrosine amide | |
| Solvent System | 60% (v/v) Dimethylsulfoxide (DMSO) in buffer | |
| Product | Carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2) | |
| Maximum Equilibrium Yield | 81.9% |
Influence of Enzyme Specificity and Reaction Environment on Yield and Selectivity
The success of protease-mediated peptide synthesis is critically dependent on both the intrinsic specificity of the enzyme and the carefully controlled reaction environment. The choice of enzyme, solvent, pH, and temperature all play pivotal roles in determining the final yield and purity of the product.
Enzyme Specificity: Proteases exhibit distinct substrate specificities. Thermolysin, for example, shows a strong preference for a hydrophobic L-amino acid, such as phenylalanine or tyrosine, as the donor of the carbonyl group in the newly formed peptide bond. pnas.org This inherent specificity makes it well-suited for synthesizing tyrosine-containing peptides. The PST-01 protease has also been shown to be highly effective and, importantly, demonstrates greater stability in organic solvents than other commercially available proteases like thermolysin and α-chymotrypsin. nih.gov This stability is crucial for maintaining catalytic activity over the course of the reaction in high-concentration organic solvent systems.
Reaction Environment: The composition of the reaction medium profoundly affects the synthesis equilibrium. Studies on the PST-01 protease have shown that the choice and concentration of the organic solvent are key variables. For the synthesis of Cbz-Arg-Leu-NH2, a yield of 87.7% was achieved in 60% (v/v) DMSO, while a lower yield of 71.6% was obtained in 50% (v/v) N,N-dimethylformamide (DMF). nih.gov This highlights that even among suitable non-aqueous solvents, the specific solvent-enzyme interaction can significantly alter the outcome. Furthermore, the optimal pH for achieving a high equilibrium yield with PST-01 protease was found to be broad, ranging from 5.0 upwards, with an optimal temperature of 30°C. nih.gov These parameters must be optimized to maximize the synthetic activity of the enzyme while minimizing its denaturation and any competing hydrolytic reactions.
Table 2: Effect of Reaction Environment on Dipeptide Synthesis Yield Using PST-01 Protease
| Solvent System | Optimal Temperature | Optimal pH | Equilibrium Yield (%) | Reference |
|---|---|---|---|---|
| 60% (v/v) DMSO | 30°C | >5.0 | 87.7% | nih.gov |
| 50% (v/v) DMF | 30°C | >5.0 | 71.6% | nih.gov |
Advanced Purification and Isolation Techniques for Peptide Ester Hydrochlorides
The purification and isolation of the final peptide ester hydrochloride product are critical steps to ensure high purity. These processes often involve a multi-step strategy combining different chromatographic techniques followed by precipitation or crystallization.
Chromatographic Purification: A common and highly effective strategy involves a two-step chromatographic process that combines ion-exchange (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govdownstreamcolumn.com IEX chromatography separates molecules based on charge and serves as an excellent initial capture and purification step. bio-works.com It is particularly useful for removing structurally similar impurities from synthetic peptide preparations and can handle larger sample loads. nih.gov By using IEX as an upstream step, the purity of a crude peptide can be significantly increased (e.g., from 80% to over 90%), which reduces the burden on the subsequent, higher-resolution RP-HPLC polishing step. downstreamcolumn.combio-works.com This orthogonal approach, separating first by charge (IEX) and then by hydrophobicity (RP-HPLC), provides a powerful tool for achieving very high purity levels (often >98%). bio-works.comgyrosproteintechnologies.com
Isolation of the Hydrochloride Salt: Following chromatographic purification, the target peptide is typically in a solution containing modifiers like trifluoroacetic acid (TFA). To obtain the final hydrochloride salt, a salt exchange procedure is performed. This can be achieved using ion-exchange chromatography with hydrochloric acid as the eluent. google.com After the desired fractions are collected and pooled, the solvent is removed in vacuo. The resulting residue, an oil or amorphous solid, is then subjected to a final isolation step. A standard procedure involves dissolving the N-protected peptide ester in a suitable solvent like ethyl acetate (B1210297) and treating it with a solution of hydrochloric acid. core.ac.uk The peptide ester hydrochloride salt, being less soluble, is then precipitated by removing the solvent or by adding a non-polar anti-solvent such as diethyl ether or hexane. core.ac.ukresearchgate.net This process, known as trituration, yields the final product as a crystalline solid, which can be collected by filtration and dried. For further purification, recrystallization from a suitable solvent system, such as hot acetonitrile, can be employed. researchgate.net
Table 3: Summary of Purification and Isolation Strategies
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| Initial Purification (Capture) | Ion-Exchange Chromatography (IEX) | Removes charge-based impurities; high capacity. | nih.govdownstreamcolumn.com |
| Final Purification (Polishing) | Reversed-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. | bio-works.com |
| Salt Formation & Isolation | Precipitation / Trituration | Isolates the final hydrochloride salt as a solid. | core.ac.uk |
| High-Purity Refinement | Recrystallization | Further purifies the crystalline solid product. | researchgate.net |
Spectroscopic and Analytical Characterization of Glycyl L Tyrosine Methyl Ester Hydrochloride
High-Resolution Spectroscopic Analysis for Molecular Structure Elucidation
High-resolution spectroscopic methods are indispensable for confirming the identity and purity of Glycyl-L-Tyrosine Methyl Ester Hydrochloride, as well as for investigating its structural details in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Glycyl-L-Tyrosine Methyl Ester Hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, confirming the presence of the glycyl and L-tyrosine methyl ester moieties and the integrity of the peptide linkage.
In ¹H NMR, characteristic signals would be expected for the α-protons of both the glycine (B1666218) and tyrosine residues, the β-protons of the tyrosine side chain, the aromatic protons of the phenol (B47542) ring, and the protons of the methyl ester group. The coupling patterns and chemical shifts of these protons are sensitive to the local electronic environment and the three-dimensional conformation of the dipeptide.
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. chemicalbook.com Key signals include those for the carbonyl carbons of the peptide bond and the methyl ester, the α-carbons of both amino acid residues, the aromatic carbons of the tyrosine ring, and the methyl carbon of the ester group. chemicalbook.comchemicalbook.com The precise chemical shifts help to confirm the linkage between the glycine and tyrosine units. Advanced NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, definitively assigning each signal and providing further insight into the molecule's conformation.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycine α-CH₂ | ~3.8 - 4.0 | ~42 - 44 |
| Glycine C=O (Amide) | - | ~168 - 172 |
| Tyrosine α-CH | ~4.5 - 4.7 | ~54 - 56 |
| Tyrosine β-CH₂ | ~3.0 - 3.2 | ~36 - 38 |
| Tyrosine Aromatic CH (ortho to OH) | ~6.7 - 6.9 | ~115 - 117 |
| Tyrosine Aromatic CH (meta to OH) | ~7.0 - 7.2 | ~130 - 132 |
| Tyrosine C-OH | - | ~155 - 157 |
| Tyrosine C-CH₂ | - | ~127 - 129 |
| Ester C=O | - | ~171 - 174 |
| Ester O-CH₃ | ~3.7 | ~52 - 54 |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of Glycyl-L-Tyrosine Methyl Ester Hydrochloride. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₁H₁₅ClN₂O₄).
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule. Collision-induced dissociation (CID) of the parent ion typically results in cleavage of the fragile peptide bond, producing characteristic b- and y-type fragment ions. For this dipeptide, the primary fragmentation would yield ions corresponding to the glycyl moiety (b₁ ion) and the tyrosine methyl ester moiety (y₁ ion). Further fragmentation of the y₁ ion could involve the loss of the methyl ester group or fragments from the tyrosine side chain. This fragmentation pattern provides unequivocal evidence for the amino acid sequence and confirms the structure of the dipeptide. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like peptides. americanpeptidesociety.org It allows the compound to be introduced into the mass spectrometer from a liquid solution, typically generating protonated molecular ions, [M+H]⁺, with minimal fragmentation. europeanpharmaceuticalreview.comnih.gov This makes ESI-MS particularly valuable for accurate molecular weight determination. uab.edu The technique can be readily coupled with liquid chromatography (LC) for LC-ESI-MS analysis, enabling the separation of the target compound from impurities before detection. The analysis of dipeptides by ESI-MS can sometimes be challenging due to limited fragmentation, but derivatization or analysis of sodium adducts can enhance structural elucidation. nih.gov
| Ion | Description | Predicted m/z (for [M+H]⁺) |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion of the free base | 255.10 |
| b₁ | Glycyl fragment | 58.04 |
| y₁ | Tyrosine methyl ester fragment | 196.09 |
| [y₁ - CH₃OH]⁺ | Loss of methanol (B129727) from y₁ | 164.07 |
| Iminium ion of Tyr-OMe | Fragment from Tyr-OMe | 166.08 |
Direct analysis of peptides by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to their low volatility and thermal instability. sigmaaldrich.com Therefore, a crucial step is chemical derivatization to convert the polar functional groups (amine, hydroxyl, and any residual carboxylic acid) into more volatile and thermally stable moieties. nih.gov
Common derivatization strategies for peptides include esterification followed by acylation (e.g., with pentafluoropropionic anhydride (B1165640), PFPA) or silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). sigmaaldrich.commdpi.comresearchgate.net After derivatization, the resulting volatile compound can be separated by GC and detected by MS. The mass spectra of these derivatives provide characteristic fragmentation patterns that can be used for identification and quantification. researchgate.netdocumentsdelivered.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in Glycyl-L-Tyrosine Methyl Ester Hydrochloride. thermofisher.com The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific chemical bonds. uwec.edu
Key vibrational signatures for this molecule include:
Amide Bands: The amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹, and the amide II band (N-H bending and C-N stretching) around 1520-1550 cm⁻¹. These bands are diagnostic for the peptide linkage. nih.gov
Ester Carbonyl: A strong C=O stretching vibration from the methyl ester group is expected at a higher frequency than the amide carbonyl, typically in the range of 1735-1750 cm⁻¹. youtube.com
Aromatic Ring: Vibrations associated with the tyrosine aromatic ring (C=C stretching) appear in the 1400-1600 cm⁻¹ region. researchgate.net
N-H and O-H Stretching: Broad bands in the 3200-3500 cm⁻¹ region correspond to N-H stretching of the protonated amine and the amide, as well as O-H stretching of the phenolic hydroxyl group. Hydrogen bonding can significantly broaden these peaks. researchgate.net
Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar bonds of the aromatic ring and the C-C backbone. chemicalbook.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3500 | N-H Stretch / O-H Stretch | Amine (NH₃⁺), Amide (N-H), Phenol (O-H) |
| 2800 - 3100 | C-H Stretch | Aliphatic (CH, CH₂) and Aromatic (C-H) |
| 1735 - 1750 | C=O Stretch | Methyl Ester |
| 1650 - 1680 | Amide I (C=O Stretch) | Peptide Bond |
| 1520 - 1550 | Amide II (N-H Bend, C-N Stretch) | Peptide Bond |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-O Stretch | Ester, Phenol |
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to study the electronic transitions within the molecule. For Glycyl-L-Tyrosine Methyl Ester Hydrochloride, the absorption spectrum is dominated by the aromatic chromophore of the tyrosine side chain. nih.gov
The phenol group of tyrosine exhibits characteristic π → π* electronic transitions. iosrjournals.org Typically, L-tyrosine and its derivatives show two main absorption bands in aqueous solution: a strong absorption peak around 224 nm and a less intense, but highly characteristic, peak around 275 nm. iosrjournals.org The position and intensity of these absorption maxima can be influenced by the solvent polarity and the pH of the solution. nih.govresearchgate.net The presence of these absorption bands is a clear indicator of the tyrosine residue within the dipeptide structure.
| Approximate λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~275 | π → π* (¹Lb band) | Phenol ring of Tyrosine |
| ~224 | π → π* (¹La band) | Phenol ring of Tyrosine |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation and analysis of peptides. chromatographyonline.com Due to their structural similarities to both small molecules and larger biomolecules, specialized approaches are required for their effective analysis. phenomenex.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides, offering high resolution and sensitivity. phmethods.nethplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for both the analysis and purification of peptides like Glycyl-L-Tyrosine Methyl Ester Hydrochloride. hplc.eunih.gov This technique separates molecules based on their hydrophobicity. nih.gov
During the synthesis of Glycyl-L-Tyrosine Methyl Ester Hydrochloride, RP-HPLC can be used to monitor the reaction's progress by quantifying the consumption of starting materials and the formation of the desired product. For purification, the same principles are applied on a larger scale to isolate the target compound from unreacted starting materials, by-products, and other impurities.
A typical analytical method involves a gradient elution, where the concentration of an organic solvent in the mobile phase is increased over time. This causes compounds to elute from the column based on their relative hydrophobicity. The mobile phase pH is also a critical parameter, as it affects the ionization state and, therefore, the retention of the peptide. phenomenex.com
Table 1: Illustrative RP-HPLC Method for Analysis of Glycyl-L-Tyrosine Methyl Ester Hydrochloride
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase with long alkyl chains for hydrophobic interaction with the peptide. chromatographyonline.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide counter-ions for charged groups. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide from the column. |
| Gradient | 5% to 60% B over 20 minutes | A shallow gradient is often used for peptides to achieve optimal separation. phenomenex.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for an analytical column of this dimension. |
| Detection | UV Absorbance at 220 nm and 280 nm | 220 nm for the peptide bond and 280 nm for the tyrosine aromatic side chain. |
| Column Temperature | 25°C - 40°C | Controlled temperature to ensure reproducible retention times. |
Gas chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. americanpeptidesociety.org Peptides and their derivatives, like Glycyl-L-Tyrosine Methyl Ester Hydrochloride, are generally non-volatile due to their polar functional groups (amine, carboxylic acid, hydroxyl) and are prone to thermal degradation. americanpeptidesociety.orglibretexts.org Therefore, direct analysis by GC is not feasible.
To overcome this limitation, a derivatization step is mandatory. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. libretexts.org Common derivatization strategies include silylation, acylation, and alkylation. libretexts.orgresearchgate.net For Glycyl-L-Tyrosine Methyl Ester Hydrochloride, a multi-step protocol would be required to modify the N-terminal amine and the phenolic hydroxyl group of the tyrosine residue.
The derivatized analyte can then be separated on a GC column and detected, often with high sensitivity and structural information when coupled with a mass spectrometer (GC-MS). nih.gov
Table 2: Example of a Two-Step Derivatization Protocol for GC Analysis
| Step | Reagent & Conditions | Target Functional Group(s) | Resulting Moiety |
| 1. Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in Acetonitrile; Heat at 70°C for 30 min. | N-terminal amine, Tyrosine hydroxyl | Tert-butyldimethylsilyl (TBDMS) ether and amine derivatives. |
| 2. Analysis | Direct injection of the reaction mixture into the GC-MS system. | N/A | The derivatized molecule is now volatile and thermally stable for GC analysis. |
Chiroptical Methods for Stereochemical Integrity Assessment
The biological activity of peptides is critically dependent on their stereochemistry. For Glycyl-L-Tyrosine Methyl Ester Hydrochloride, it is essential to confirm that the constituent amino acids possess the natural L-configuration. Chiroptical methods are uniquely suited for this purpose.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govyoutube.com An optically active molecule will absorb one direction of polarized light more than the other, resulting in a characteristic CD spectrum.
For a dipeptide, the CD spectrum in the far-UV region (below 250 nm) is influenced by the peptide backbone conformation. The presence of the tyrosine aromatic side chain provides an additional chromophore that contributes to the CD spectrum in both the far- and near-UV regions. nih.gov The stereochemical integrity of Glycyl-L-Tyrosine Methyl Ester Hydrochloride can be confirmed by measuring its CD spectrum and comparing it to a reference standard. Any racemization or the presence of the D-enantiomer during synthesis would result in a significant alteration or complete loss of the CD signal. youtube.com
Table 3: Application of Circular Dichroism for Stereochemical Assessment
| Parameter | Description | Expected Observation for L-Isomer | Indication of Racemization |
| Measurement Principle | Differential absorption of left and right circularly polarized light by chiral centers. nih.gov | A distinct, non-zero CD spectrum with characteristic positive and/or negative bands. | The CD signal intensity decreases, approaching zero for a fully racemic mixture. |
| Spectral Regions | Far-UV (190-250 nm) & Near-UV (250-320 nm). | The peptide backbone contributes in the far-UV. The tyrosine side-chain chromophore contributes in both regions. nih.gov | Loss of characteristic spectral features. |
| Sample Conditions | The compound is dissolved in a suitable transparent solvent, such as phosphate (B84403) buffer or methanol. | The spectrum's shape and intensity are dependent on the solvent and conformation. | N/A |
| Primary Use | Confirmation of the correct (L-) stereochemistry and detection of enantiomeric impurities. | The measured spectrum matches that of a known L-standard. | The spectrum deviates significantly from the standard or is flat. |
Chemical Reactivity and Derivatization Studies of Glycyl L Tyrosine Methyl Ester Hydrochloride
Reactivity Profiles of the Ester and Peptide Linkages
The ester and peptide bonds within Glycyl-L-Tyrosine methyl ester hydrochloride are susceptible to cleavage under different conditions, primarily through hydrolytic pathways.
Mechanisms of Ester Hydrolysis
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid through both acid-catalyzed and base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst. This process is reversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group, resulting in the formation of a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. An acidic workup is necessary to protonate the carboxylate and obtain the free carboxylic acid.
A study on dipeptide methyl esters demonstrated their spontaneous aminolytic cyclization in aqueous buffer through intramolecular aminolysis, highlighting the reactivity of the ester linkage. nih.govwisdomlib.org
Peptide Bond Cleavage Mechanisms
The peptide bond in Glycyl-L-Tyrosine is generally stable but can be cleaved under specific enzymatic or chemical conditions. The pH of the environment can significantly influence the reactivity of the peptide bond.
Enzymatic Hydrolysis: Carboxypeptidase A, a zinc-containing protease, can catalyze the hydrolysis of the peptide bond in Glycyl-L-Tyrosine. The catalytic mechanism is pH-dependent. At low pH, a nucleophilic mechanism is proposed where the di-ionic form of the dipeptide undergoes hydrolysis, leading to the formation of an acyl-enzyme complex. nih.govresearchgate.net Conversely, at high pH, the mono-ionic form of the dipeptide can chelate the active-site zinc ion, inhibiting the enzyme. nih.govresearchgate.net Two primary mechanisms have been proposed for the hydrolysis of peptides by Carboxypeptidase A: the promoted water pathway and a nucleophilic or "anhydride" pathway. nih.gov
Chemical Cleavage: While specific chemical cleavage methods for Glycyl-L-Tyrosine methyl ester hydrochloride are not extensively detailed in the reviewed literature, general methods for peptide bond cleavage at tyrosine residues can be applied. These methods often take advantage of the electron-rich phenol (B47542) side chain of tyrosine.
Functional Group Transformations
The various functional groups of Glycyl-L-Tyrosine methyl ester hydrochloride offer multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives.
Modifications at the N-Terminal Amine and C-Terminal Ester
The N-terminal amine and the C-terminal methyl ester are common targets for modification to alter the peptide's properties.
N-Terminal Modifications: The primary amine at the N-terminus can undergo various reactions, including:
Acetylation: Reaction with acetic anhydride (B1165640) can cap the N-terminus with an acetyl group. This modification can increase the peptide's stability against enzymatic degradation.
Alkylation: The amine can be modified with alkyl groups.
Derivatization with sulfonyl chlorides: Reagents like dansyl chloride can be used to introduce fluorescent tags.
C-Terminal Modifications: The C-terminal methyl ester can be converted to other functional groups:
Amidation: Reaction with ammonia (B1221849) can convert the ester to a primary amide. C-terminal amidation is a common modification in bioactive peptides and can enhance their biological activity and stability. researchgate.netresearchgate.netfigshare.com
Reduction: The ester can be reduced to the corresponding alcohol.
Conversion to other esters: Transesterification can be used to replace the methyl group with other alkyl or aryl groups.
Chemical Modifications of the Tyrosine Phenolic Hydroxyl Group
The phenolic hydroxyl group of the tyrosine residue is a versatile site for chemical modification.
Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. ambeed.com
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the tyrosine side chain is susceptible to electrophilic substitution reactions. These reactions typically occur at the ortho position to the hydroxyl group. Examples include:
Nitration: Introduction of a nitro group.
Halogenation: Introduction of halogen atoms such as chlorine or bromine.
The position of the tyrosine residue within the dipeptide (N-terminal vs. C-terminal) can influence the preferred site of electrophilic attack on the benzene (B151609) ring. ijnc.ir
Complexation Chemistry with Inorganic Species
The functional groups of Glycyl-L-Tyrosine methyl ester hydrochloride, particularly the N-terminal amine, the peptide bond, and the phenolic hydroxyl group, can act as ligands for metal ions, forming coordination complexes.
Studies on tyrosine and its derivatives have shown their ability to form stable complexes with various transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). wisdomlib.orgijnc.irekb.eg The stability of these complexes often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II). wisdomlib.org
The coordination can involve the amino group, the carboxylate group (after hydrolysis of the ester), and in some cases, the deprotonated phenolic hydroxyl group. The stoichiometry of these complexes is often found to be 1:1 (metal:ligand). ijnc.irekb.eg Spectroscopic techniques such as IR and UV-Vis, along with thermal analysis, are commonly used to characterize these metal complexes. ijnc.irekb.egresearchgate.neteurjchem.com The formation of these complexes can be studied potentiometrically to determine their stability constants. sebhau.edu.ly
Ligand Properties of Dipeptide Esters Towards Metal Ions
Dipeptide esters such as Glycyl-L-Tyrosine Methyl Ester exhibit significant potential as ligands for metal ions, a capacity rooted in the multiple coordination sites available within their molecular structure. The primary binding sites include the N-terminal amino group, the deprotonated amide nitrogen of the peptide bond, and the carbonyl oxygen of the ester group. The phenolic hydroxyl group of the tyrosine residue can also participate in coordination, depending on the specific metal ion and reaction conditions.
Studies on similar dipeptides, such as glycyl-L-serine and L-seryl-L-tyrosine, have demonstrated their ability to act as tridentate ligands in complexation with copper(II) ions. tandfonline.comtandfonline.com In these interactions, the metal ion coordinates through the terminal amino group (NH2), the deprotonated amide nitrogen (N⁻), and an oxygen atom from the carboxyl group. tandfonline.com This chelating effect, where multiple atoms from a single ligand bind to a central metal ion, results in the formation of stable, five-membered chelate rings, which is a common and stabilizing feature in metallo-peptide chemistry. tandfonline.com The exploration of metal-bound peptides is crucial for understanding the biological roles of metals and can inform the development of complexes with therapeutic or diagnostic applications. nih.gov
Investigation of Coordination Modes and Stoichiometry
The coordination of dipeptide esters with metal ions can result in various stoichiometries and geometries. For copper(II) complexes with related dipeptides like glycyl-L-serine, a common stoichiometry involves one metal ion per dipeptide molecule, forming a complex with the general formula [Cu(II)(LH₋₁)H₂O], where LH₋₁ represents the deprotonated dipeptide ligand. tandfonline.com
In this coordination mode, the dipeptide acts as a tridentate ligand, binding the copper(II) ion through the amino nitrogen, the deprotonated amide nitrogen, and a carboxyl oxygen. tandfonline.com This arrangement typically results in a square-planar geometry around the central Cu²⁺ ion, with the fourth coordination site being occupied by a solvent molecule, such as water. tandfonline.com The formation of stable five-membered chelate rings involving the amino group and the peptide carbonyl oxygen, and another five-membered ring with the peptide nitrogen and the carboxylate group, is a key driver for this coordination mode.
The stoichiometry of metal-peptide complexes can be determined using various analytical techniques, including solution-state NMR. For diamagnetic metal ions, NMR can directly probe the binding sites and help determine the stoichiometry and binding coefficients of the resulting complexes. mdpi.com The flexibility inherent in peptides means that they can adopt different conformations to accommodate the geometric preferences of the metal ion, leading to a rich and varied coordination chemistry. nih.govmdpi.com
Spectroscopic Characterization of Metallo-Peptide Derivatives
A suite of spectroscopic techniques is employed to characterize the structure and bonding in metallo-peptide derivatives. These methods provide critical insights into the coordination environment of the metal ion and the conformational changes the peptide ligand undergoes upon complexation. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in vibrational frequencies of functional groups upon coordination to a metal ion. In the study of Cu(II) complexes with dipeptides like H-Ser-Tyr-OH, shifts in the stretching frequencies (ν) of the NH₃⁺, NH, and OH groups are observed. For instance, the broad maximum between 3300–2700 cm⁻¹, assigned to ν(NH₃⁺) modes in the free ligand, changes significantly upon complexation. tandfonline.com The involvement of the deprotonated amide group in coordination is a key finding that can be substantiated by IR data. tandfonline.com
UV-Visible (UV-Vis) Spectroscopy: The formation of metal-peptide complexes often results in distinct electronic transitions that can be monitored by UV-Vis spectroscopy. The d-d transitions of the metal ion are particularly sensitive to the ligand field environment. Changes in the position and intensity of these absorption bands upon titration of the ligand with a metal ion provide evidence of complex formation and can be used to study the stoichiometry and stability of the complexes in solution. mdpi.com
Mass Spectrometry (MS): Electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry are powerful tools for determining the molecular weight and stoichiometry of metal-peptide complexes. tandfonline.com Tandem mass spectrometry (HPLC-MS/MS) can further provide structural information by analyzing the fragmentation patterns of the complex. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for studying the solution structure of diamagnetic metal-peptide complexes. mdpi.com Chemical shift perturbations upon metal binding can identify the specific amino acid residues involved in coordination. For paramagnetic complexes, NMR can still yield useful information, although significant line broadening can occur. mdpi.com
The table below summarizes typical spectroscopic data used in the characterization of copper(II)-dipeptide complexes, based on findings from analogous systems like H-Gly-Ser-OH and H-Ser-Tyr-OH. tandfonline.com
| Spectroscopic Technique | Observed Feature | Interpretation |
| IR Spectroscopy | Shift in ν(NH), ν(OH), and amide bands | Indicates coordination of amino, hydroxyl, and deprotonated amide groups. |
| UV-Vis Spectroscopy | Appearance of new absorption bands | Corresponds to d-d electronic transitions of the Cu(II) ion in the complex. |
| Mass Spectrometry (ESI, FAB) | Detection of molecular ion peak [M+H]⁺ | Confirms the formation and stoichiometry of the metallo-peptide complex. |
| EPR Spectroscopy | Anisotropic g-values (g∥ > g⊥ > 2.0023) | Characteristic of a d⁹ system in a square-planar or tetragonally distorted octahedral geometry. |
Synthesis of Novel Peptide Analogues and Conjugates
Glycyl-L-Tyrosine Methyl Ester Hydrochloride serves as a valuable intermediate in the synthesis of more complex peptide analogues and conjugates. Its structure provides a foundational dipeptide unit that can be elongated or modified at the N-terminus, the C-terminus (after de-esterification), or the tyrosine side chain.
One common application is in the synthesis of larger peptides. For example, L-tyrosine methyl ester hydrochloride is used as a starting material in the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling with an N-protected amino acid, such as N-(tert-butoxycarbonyl)-L-tyrosine, to form a protected dipeptide methyl ester. ucla.edu This product, an analogue of Glycyl-L-Tyrosine Methyl Ester, can then be deprotected and cyclized to synthesize novel mixed cyclo-dityrosines. ucla.edu This stepwise approach allows for the controlled construction of specific peptide sequences.
The synthesis of Glycyl-L-tyrosine itself often proceeds through intermediates where the tyrosine carboxyl group is protected as an ester. chemicalbook.com For instance, one method involves the reaction of chloroacetyl chloride with tyrosine ethyl ester, followed by amination. chemicalbook.com Similarly, Glycyl-L-Tyrosine Methyl Ester Hydrochloride can be readily saponified to yield the free acid, which can then be coupled with another amino acid ester to extend the peptide chain from the C-terminus.
Biochemical and Enzymatic Activity of Glycyl L Tyrosine Methyl Ester Hydrochloride
Substrate Recognition and Hydrolysis by Peptide-Modifying Enzymes
Glycyl-L-tyrosine methyl ester hydrochloride serves as a substrate for various proteolytic enzymes, which recognize the specific peptide bond between the glycine (B1666218) and L-tyrosine residues. The nature of this interaction is heavily influenced by the enzyme's active site architecture and the physicochemical properties of the substrate.
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, is a classic example of an enzyme that interacts with glycyl-L-tyrosine. ebi.ac.uknih.gov CPA catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or large aliphatic side chains, such as tyrosine. ebi.ac.uk The binding of glycyl-L-tyrosine to the active site of carboxypeptidase A involves multiple interactions. wikipedia.org The C-terminal carboxylate group of the tyrosine residue forms a salt link with the positively charged Arg-145 residue in the enzyme's active site. nih.gov The aromatic side chain of tyrosine fits into a hydrophobic pocket, known as the S1' subsite, contributing to the specificity of the enzyme. nih.gov
Interestingly, the interaction of glycyl-L-tyrosine with carboxypeptidase A is pH-dependent, exhibiting a dual role as both a substrate and an inhibitor. nih.govnih.gov At lower pH, the di-ionic form of the dipeptide is prevalent and undergoes hydrolysis. nih.govnih.gov Conversely, at higher pH, the mono-ionic form chelates the active-site zinc ion, rendering the enzyme inactive. nih.govnih.gov This inhibitory binding mode is characterized by the coordination of both the N-terminal amino group and the carbonyl oxygen of the peptide bond to the zinc ion. nih.gov
The hydrolysis of glycyl-L-tyrosine by carboxypeptidase A proceeds through a nucleophilic mechanism, leading to the formation of an acyl-enzyme intermediate. nih.govnih.gov This mechanism is distinct from the promoted-water pathway often proposed for other substrates. ebi.ac.uk
Enzyme kinetic studies provide quantitative insights into the efficiency and mechanism of enzymatic reactions. For the hydrolysis of glycyl-L-tyrosine by carboxypeptidase A, a relatively slow catalytic rate constant (kcat) of 0.9 min⁻¹ has been reported. nih.gov This slow rate is attributed to the specific binding mode of the dipeptide, which is not optimal for the canonical promoted-water hydrolysis mechanism. nih.gov
Kinetic parameters for the hydrolysis of glycyl-L-tyrosine by carboxypeptidase A are summarized in the table below.
| Kinetic Parameter | Value | Reference |
| kcat | 0.9 min⁻¹ | nih.gov |
| Overall Free Energy Barrier (calculated) | 20.1 kcal/mol | nih.govnih.gov |
| Overall Free Energy Barrier (experimental) | 19.9 kcal/mol | nih.govnih.gov |
Role as a Model Substrate in Enzyme Mechanism Elucidation
The detailed investigation of the interaction between glycyl-L-tyrosine and carboxypeptidase A has been instrumental in elucidating the catalytic mechanism of this enzyme. The pH-dependent switch between substrate and inhibitor has provided a unique tool to probe the different conformational states of the enzyme-ligand complex. nih.gov
The observation of an acyl-enzyme intermediate in the hydrolysis of glycyl-L-tyrosine has provided strong evidence for the nucleophilic pathway in carboxypeptidase A catalysis, at least for certain substrates. nih.govnih.gov This has contributed to a more nuanced understanding of the enzyme's mechanism, which was previously thought to proceed exclusively via a general acid-general base mechanism involving a promoted water molecule. ebi.ac.uk The stability of this reaction intermediate has been confirmed by low-temperature solid-state NMR studies. nih.gov
The use of structural analogs of glycyl-L-tyrosine, where the scissile peptide bond is replaced with a non-hydrolyzable linkage, has further aided in trapping and characterizing the enzyme-substrate complex, providing snapshots of the molecular recognition process. nih.gov
Interactions with Biochemical Systems as a Structural Analogue
As a structural analogue of the C-terminal end of a polypeptide chain, glycyl-L-tyrosine and its derivatives can interact with various biochemical systems, providing insights into molecular recognition processes and serving as precursors for the synthesis of other bioactive molecules.
The binding of glycyl-L-tyrosine to carboxypeptidase A is a well-studied example of molecular recognition. The specificity of this interaction is determined by a combination of factors, including shape complementarity between the substrate and the enzyme's active site, hydrogen bonding, and hydrophobic interactions. wikipedia.org The tyrosine residue, in particular, plays a crucial role in molecular recognition due to its unique physicochemical properties. nih.gov
The study of how glycyl-L-tyrosine and its analogues bind to the active site of enzymes helps in understanding the principles of protein-ligand interactions. This knowledge is fundamental for the rational design of enzyme inhibitors, which are important tools in medicine and biotechnology. The inhibitory binding mode of glycyl-L-tyrosine at high pH has inspired the design of potent carboxypeptidase A inhibitors. nih.gov
Glycyl-L-tyrosine and its methyl ester hydrochloride are valuable precursors for the synthesis of larger peptides and other biochemical entities. chemicalbook.comgoogle.comgoogle.com In chemoenzymatic peptide synthesis, proteases can be used to catalyze the formation of peptide bonds in a stereoselective manner. nih.govacsgcipr.org For instance, a protease from Pseudomonas aeruginosa PST-01 has been used for the efficient synthesis of a precursor of Glycyl-L-tyrosine. researchgate.net
Furthermore, Glycyl-L-tyrosine dihydrate is utilized as a highly soluble and effective source of tyrosine in cell culture media for the manufacturing of biologics. ajinomotocellistkorea.com Its high solubility compared to L-tyrosine allows for a more streamlined and cost-effective manufacturing process. ajinomotocellistkorea.com The dipeptide is readily hydrolyzed by cellular enzymes to provide a sustained release of glycine and tyrosine, which are essential for cell growth and protein production. medchemexpress.com
The synthesis of various tyrosine-related peptides has been explored for their potential biological activities, with Glycyl-L-tyrosine derivatives being investigated for their effects on hormone production. nih.gov Additionally, Glycyl-L-tyrosine has been used in the synthesis of triorganotin derivatives with potential anti-inflammatory, antimicrobial, and cardiovascular activities. chemicalbook.com
Modulation of Enzyme Activities (e.g., Tyrosinase Inhibition by Glycyl-Dipeptides)
Structure-Activity Relationships in Enzyme Inhibition
Several key structural features have been identified as important for tyrosinase inhibition:
Amino Acid Composition : The presence of specific amino acid residues is a primary determinant of activity. Aromatic amino acids, such as tyrosine and phenylalanine, are often found in potent inhibitory peptides. mdpi.com This is attributed to their ability to fit into the hydrophobic pocket near the active site of tyrosinase. mdpi.com Hydrophobic amino acids, in general, are favorable for binding to the enzyme's active pocket. mdpi.comnih.gov
Terminal Residues : The amino acids at the N- and C-terminals of a peptide can significantly influence its binding and inhibitory effect. nih.gov For instance, peptides with tyrosine at the C-terminal position tend to show enhanced binding to the tyrosinase active site. nih.gov
Peptide Size : The molecular weight of the peptide can also play a role. While some studies report that low-molecular-weight peptides (700–1700 Da) exhibit strong inhibition, other research has found that larger peptides (>10,000 Da) can have higher activity, suggesting the relationship is complex and may depend on the specific peptide and its source. nih.gov
Mechanistic Probes of Enzyme Inhibition
Understanding the precise mechanism by which a peptide inhibits an enzyme is essential for its development as a therapeutic or cosmetic agent. Kinetic studies and molecular docking simulations are primary tools used to elucidate these mechanisms.
Enzyme inhibitors are generally classified based on their mode of action, which can be competitive, non-competitive, uncompetitive, or mixed-type. researchgate.net
Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition is indicated when the inhibitor increases the Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). Many peptide inhibitors that mimic the structure of L-tyrosine, the natural substrate, act via this mechanism. nih.gov
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net In this case, the Vmax decreases while the Km remains unchanged. koreascience.kr
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both the Km and Vmax of the reaction. researchgate.net The peptide Tyr-Tyr-Pro (YYP), for example, has been identified as a mixed-type inhibitor of tyrosinase. researchgate.net
Molecular docking studies provide a visual and energetic model of how a peptide interacts with the enzyme. These simulations have shown that hydrogen bonding and hydrophobic interactions are the main driving forces for the binding of inhibitory peptides to tyrosinase. mdpi.comfrontiersin.org For example, the peptide DLGFLARGF is predicted to bind to amino acid residues near the tyrosinase active site, inhibiting enzyme activity through hydrogen bonds and hydrophobic interactions. frontiersin.org These probes reveal that peptides can achieve inhibition by physically blocking the active site or by inducing conformational changes that render the enzyme less effective. mdpi.comfrontiersin.org
Computational Chemistry and Molecular Modeling of Glycyl L Tyrosine Methyl Ester Hydrochloride
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of Glycyl-L-Tyrosine Methyl Ester Hydrochloride, which dictates its physical and biological properties. The flexibility of the molecule arises from the rotation around several single bonds, leading to a vast landscape of possible conformations.
Conformational Analysis: Computational methods are used to identify low-energy conformers of the molecule. This process often involves systematic or stochastic searches of the conformational space. For peptides, key torsional angles of the backbone (phi, ψ) and side chains (χ) are varied to find stable structures. Studies on related peptides, such as tyrosine-glycine (YG) and tyrosine-glycine-glycine (YGG), have utilized double resonance spectroscopy and density functional theory (DFT) calculations to identify multiple stable conformations in the gas phase. researchgate.net For the parent amino acid, tyrosine, seven different conformations have been identified, while the dipeptide YG and tripeptide YGG were found to have four and three stable conformers, respectively, indicating that conformational diversity decreases as the peptide chain lengthens. researchgate.net A similar approach would be expected to reveal the preferred shapes of Glycyl-L-Tyrosine Methyl Ester Hydrochloride.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule, showing how its conformation evolves over time. These simulations solve Newton's equations of motion for the atoms in the system, offering insights into flexibility, structural stability, and interactions with the environment (e.g., solvent).
In a study of the related dipeptide Glycyl-L-Tyrosine, a quantum mechanical/molecular mechanical (QM/MM) MD simulation was performed for 800 picoseconds (ps) to study the dynamics within the active site of the enzyme carboxypeptidase A. nih.gov The system was gradually heated to 300 K and equilibrated before a production run for data analysis. nih.gov Such simulations can reveal how the molecule adapts its shape upon binding to a protein or in solution. For dityrosine-containing peptides, MD simulations have shown that side-chain rotamers can interconvert on a picosecond timescale, a process influenced by the simulation technique and the presence of solvent. nih.gov
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant motions. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |
| Integration Step | 1-2 femtoseconds (fs) | Time step for solving equations of motion. |
Electronic Structure and Reactivity Predictions
Understanding the electronic structure of Glycyl-L-Tyrosine Methyl Ester Hydrochloride is fundamental to predicting its chemical reactivity. Quantum mechanical (QM) calculations are employed to determine properties related to the distribution of electrons within the molecule.
Methods: Density Functional Theory (DFT) is a common QM method used for these purposes. For instance, DFT calculations with the B3LYP functional and a 6-31++G(d,p) basis set were used to determine the optimized geometry and vibrational frequencies of Glycine (B1666218) Methyl Ester Hydrochloride. researchgate.net Similar calculations for Glycyl-L-Tyrosine Methyl Ester Hydrochloride would yield valuable information.
Key Electronic Properties:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Atomic Charges: Calculating the partial charges on each atom helps identify reactive sites.
In the context of enzymatic reactions, QM/MM methods have been used to study the hydrolysis of Glycyl-L-Tyrosine. nih.govresearchgate.net These studies show that at low pH, the dipeptide undergoes hydrolysis via a nucleophilic mechanism, forming a stable acyl-enzyme intermediate. nih.govresearchgate.netnih.gov The calculated free energy barrier for this reaction was found to be in excellent agreement with experimental values, demonstrating the predictive power of these computational techniques. nih.govresearchgate.netnih.gov
| Property | Computational Method | Significance |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts the most stable 3D structure. |
| HOMO/LUMO Energies | DFT, Hartree-Fock | Determines electronic reactivity and kinetic stability. |
| Electrostatic Potential | DFT, Hartree-Fock | Identifies sites for nucleophilic and electrophilic attack. |
| Vibrational Frequencies | DFT | Correlates with experimental IR and Raman spectra. |
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the potential biological activity of Glycyl-L-Tyrosine Methyl Ester Hydrochloride.
The docking process involves two main steps: sampling possible conformations of the ligand within the protein's binding site and then scoring these conformations to estimate the binding affinity.
Potential Protein Targets: Given its structure as a dipeptide derivative, potential protein targets could include peptidases, peptide transporters, or receptors that recognize tyrosine-containing ligands. For example, the parent dipeptide, Glycyl-L-Tyrosine, is a known substrate for the enzyme carboxypeptidase A. nih.gov Molecular dynamics simulations have been used to study the enzyme-substrate complex, revealing how the dipeptide binds and interacts with key residues in the active site. nih.govresearchgate.net
Docking studies on other tyrosine derivatives have been performed to explore their activity against various targets. For instance, N-(2-benzoylphenyl)-L-tyrosine derivatives have been docked into the peroxisome proliferator-activated receptor-γ (PPAR-γ) to investigate their anti-diabetic activity. researchgate.net Similarly, sulfonyl-α-L-amino acid derivatives have been docked to predict their binding geometry in the context of antiproliferative activity. ekb.eg These studies illustrate the methodology that could be applied to Glycyl-L-Tyrosine Methyl Ester Hydrochloride to screen for potential biological targets and elucidate its mechanism of action at a molecular level.
Solvation and Intermolecular Interaction Analysis
The behavior of Glycyl-L-Tyrosine Methyl Ester Hydrochloride is heavily influenced by its interactions with its environment, particularly with solvent molecules and other surrounding molecules.
Solvation Analysis: Solvation models are used to understand how a solvent affects the structure and properties of a solute. These can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium. A study on L-tyrosine methyl ester hydrochloride revealed the formation of a methanol (B129727) solvate when crystallized from methanol. researchgate.netnih.gov X-ray crystallography showed that the incorporation of the methanol molecule introduces additional O-H···O hydrogen bonds, linking two-dimensional layers of the crystal into a three-dimensional network. researchgate.netnih.gov This highlights the significant role that solvent can play in the solid-state structure.
Intermolecular Interactions: The crystal structure of L-tyrosine methyl ester hydrochloride is characterized by layers linked by N—H⋯Cl and O—H⋯Cl hydrogen bonds, as well as C—H⋯O contacts. researchgate.netnih.gov These non-covalent interactions are fundamental to the stability of the crystal lattice. In a biological context, similar interactions (hydrogen bonds, π-π stacking involving the tyrosine ring, van der Waals forces) would govern the binding of the molecule to a protein target. The analysis of these interactions is a key component of molecular docking and dynamics studies. For example, studies on complexes of N-acetyl-L-tyrosine ethyl ester have used both experimental and theoretical methods to characterize the intermolecular forces at play. nih.gov
| Interaction Type | Description | Importance |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Key for structural stability in solid state and protein binding. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to binding affinity, especially with aromatic residues in proteins. |
| van der Waals Forces | Weak, short-range electrostatic attractions between dipoles. | Important for overall packing and close-range interactions. |
| Ionic Interactions | Attraction between the charged ammonium (B1175870) group and the chloride anion or charged protein residues. | Strong, long-range interactions crucial for salt formation and binding. |
Development of Predictive Models for Chemical and Biochemical Behavior
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its physical properties or biological activity. While specific QSAR models for Glycyl-L-Tyrosine Methyl Ester Hydrochloride are not documented, the methodology is widely applicable.
Developing a predictive model would involve:
Data Collection: Assembling a dataset of structurally related compounds with measured experimental data (e.g., binding affinity, solubility, metabolic rate).
Descriptor Calculation: Using computational chemistry to calculate a variety of molecular descriptors for each compound. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.
Model Building: Using statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical equation that links the descriptors to the observed activity.
Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process.
For instance, a study on Glycine Methyl Ester Hydrochloride utilized the online preADMET server to measure parameters related to its absorption, distribution, metabolism, and excretion (ADME), which is a form of predictive modeling for pharmacokinetic behavior. researchgate.net Such an approach could be used to predict the drug-likeness and potential bioavailability of Glycyl-L-Tyrosine Methyl Ester Hydrochloride. These models are valuable in the early stages of drug discovery for prioritizing candidates for further experimental testing.
Emerging Research Frontiers and Methodological Advancements for Glycyl L Tyrosine Methyl Ester Hydrochloride
Innovations in Green Chemistry for Peptide Ester Synthesis
The synthesis of peptide esters like Glycyl-L-Tyrosine Methyl Ester Hydrochloride is undergoing a significant transformation towards more environmentally benign processes. Traditional methods often rely on hazardous solvents and generate substantial waste. researchgate.net Green chemistry principles are being integrated to mitigate these issues through innovative upstream (synthesis) and downstream (purification) methodologies. nih.gov
Enzymatic Synthesis: A key innovation is the use of enzymes as catalysts, which offers high selectivity and reduces the need for protecting groups and harsh reagents. google.com For instance, proteases such as PST-01 protease from Pseudomonas aeruginosa have been successfully used to synthesize derivatives of Glycyl-L-Tyrosine. researchgate.net Research has demonstrated the synthesis of carbobenzoxy-glycyl-L-tyrosine amide with a high yield in the presence of organic solvents like dimethylsulfoxide, indicating the potential for enzymatic routes in non-aqueous environments. researchgate.net Similarly, enzymes like subtilisin are being explored for the selective hydrolysis of C-terminal esters, a crucial step in peptide synthesis, which can suppress side reactions and proceed in high yields. google.com
The table below summarizes key green chemistry innovations applicable to peptide ester synthesis.
| Innovation | Principle | Advantage | Relevant Enzyme/Solvent Example |
| Enzymatic Catalysis | Use of biocatalysts (enzymes) for peptide bond formation and deprotection. | High specificity, mild reaction conditions, reduced need for protecting groups, less waste. | PST-01 Protease, Subtilisin researchgate.netgoogle.com |
| Alternative Solvents | Replacement of hazardous solvents (e.g., DMF, dichloromethane) with benign alternatives. | Reduced toxicity and environmental impact. | Propylene Carbonate, Binary mixtures (e.g., DMSO/2-Me-THF) researchgate.netsemanticscholar.org |
| Process Optimization | Modifying synthetic protocols to reduce steps and material consumption. | Increased efficiency, lower E-Factor (Environmental Factor), reduced solvent waste. | In-situ Fmoc removal in SPPS tandfonline.com |
Applications in Advanced Materials Research
The unique molecular structure of dipeptides, particularly those containing aromatic residues like tyrosine, makes them excellent building blocks for self-assembling nanomaterials. nih.govresearchgate.net Glycyl-L-Tyrosine Methyl Ester Hydrochloride possesses the requisite features for such applications, including the capacity for hydrogen bonding via its peptide backbone and π-π stacking interactions through the tyrosine phenolic group. nih.govresearchgate.net
Hydrogel Formation: Short peptides can self-organize into ordered nanostructures, including nanofibers that entangle to form hydrogels. nih.govresearchgate.net These materials are of significant interest for biomedical applications due to their high water content and biocompatibility. researchgate.net The self-assembly is driven by non-covalent interactions. The tyrosine residue is particularly important, as its phenolic group can participate in π-π interactions that help control the conformation of the assembled structure. nih.govresearchgate.net Research on similar dipeptides has shown that they can form gels in various solvent systems, and this gelation can be responsive to stimuli like pH and temperature. researchgate.netacs.org For example, a dipeptide composed of N-(tert-butoxycarbonyl)pentafluoro-L-phenylalanine and O-benzyl-L-tyrosine methyl ester was shown to form hydrogels, highlighting the role of the protected tyrosine moiety in promoting self-assembly. acs.org
Functional Nanomaterials: Beyond hydrogels, tyrosine-rich peptides can serve as templates for creating functional hybrid materials. nih.govresearchgate.net The phenolic side chain of tyrosine can reduce metal ions, allowing for the decoration of self-assembled peptide nanofibers with metal nanoparticles, which could have applications in molecular electronics. researchgate.net The inherent properties of the tyrosine residue, such as its electrochemical activity, make it a multifunctional motif in materials science. nih.govresearchgate.net The ability of Glycyl-L-Tyrosine Methyl Ester Hydrochloride to participate in these self-assembly processes positions it as a candidate for the bottom-up fabrication of novel materials with tunable properties for applications in tissue engineering, drug delivery, and biosensing. frontiersin.org
The table below outlines potential applications of Glycyl-L-Tyrosine Methyl Ester Hydrochloride in advanced materials.
| Material Type | Driving Force for Assembly | Key Role of Glycyl-L-Tyrosine Moiety | Potential Application |
| Hydrogels | Hydrogen bonding, π-π stacking, hydrophobic interactions. | The tyrosine residue's aromatic ring facilitates π-π stacking, stabilizing the nanofibrillar network. nih.govresearchgate.net | Tissue engineering scaffolds, controlled drug release systems. researchgate.net |
| Nanofibers | Controlled self-assembly into one-dimensional structures. | Acts as a fundamental building block (monomer) for supramolecular polymerization. researchgate.net | Biosensors, templates for mineralization. |
| Hybrid Materials | Interaction with inorganic components (e.g., metal ions). | The phenolic group of tyrosine can act as a reducing agent for the in-situ synthesis of metal nanoparticles on the peptide scaffold. researchgate.net | Nanoelectronics, catalysis. |
Integration with Omics Technologies for Systems-Level Understanding
Omics technologies, such as proteomics and metabolomics, provide a global view of cellular processes by measuring large sets of proteins and metabolites. mdpi.com Glycyl-L-Tyrosine Methyl Ester Hydrochloride can be a valuable tool in this context, serving as a chemical probe to understand amino acid metabolism and its impact on cellular physiology.
Metabolomics and Cell Culture: Due to the poor solubility of free L-tyrosine in neutral pH solutions, tyrosine-containing dipeptides like Glycyl-L-Tyrosine are often used as a more soluble source in cell culture media for biologics manufacturing. nih.govresearchgate.netajinomotocellistkorea.com The specific dipeptide used can have significant effects on cellular metabolism. For instance, a study comparing Glycyl-L-Tyrosine (GY), L-Tyrosyl-L-Valine (YV), and L-Prolyl-L-Tyrosine (PY) in CHO cell cultures found that while GY had minimal impact, PY significantly amplified tyrosine uptake and catabolism, leading to a four-fold increase in ATP formation. nih.gov By using Glycyl-L-Tyrosine Methyl Ester Hydrochloride in cell culture and applying metabolomics techniques (e.g., LC-MS), researchers can trace the uptake and hydrolysis of the dipeptide and systematically map its influence on intracellular metabolic pathways, particularly those linked to energy production and protein synthesis.
Proteomics and Post-Translational Modifications: Proteomics can be used to identify and quantify changes in the proteome in response to specific stimuli. nih.gov The introduction of Glycyl-L-Tyrosine Methyl Ester Hydrochloride into a biological system could be monitored to understand the activity of peptidases and esterases responsible for its cleavage. Furthermore, tyrosine residues in proteins are targets for various post-translational modifications (PTMs), such as phosphorylation, which are critical for cell signaling. nih.gov While Glycyl-L-Tyrosine Methyl Ester Hydrochloride itself is a small molecule, its influence on intracellular tyrosine pools could indirectly affect the dynamics of protein tyrosine phosphorylation. Advanced proteomic techniques could be employed to quantify these changes across the entire proteome, providing a systems-level understanding of how the availability of this key amino acid influences cellular signaling networks.
The table below details the integration of Glycyl-L-Tyrosine Methyl Ester Hydrochloride with omics technologies.
| Omics Field | Application of Glycyl-L-Tyrosine Methyl Ester Hydrochloride | Information Gained | Analytical Technique |
| Metabolomics | As a soluble tyrosine source in cell culture. nih.govresearchgate.net | Understanding of dipeptide uptake, hydrolysis rates, and impact on intracellular amino acid pools and central carbon metabolism. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.com |
| Proteomics | To study enzyme activity and downstream signaling effects. | Identification of specific peptidases/esterases involved in its metabolism; global changes in protein expression or PTMs (e.g., phosphorylation) due to altered tyrosine availability. nih.gov | Affinity Purification-Mass Spectrometry (AP-MS), Quantitative Proteomics nih.gov |
Development of High-Throughput Screening Assays for Chemical Reactivity
High-throughput screening (HTS) allows for the rapid testing of many samples in parallel, accelerating discovery in drug development and chemical biology. sigmaaldrich.com Developing HTS assays for Glycyl-L-Tyrosine Methyl Ester Hydrochloride can enable a deeper understanding of its chemical reactivity, stability, and interactions.
Screening for Enzymatic Cleavage: The stability of the peptide bond and the methyl ester bond to enzymatic hydrolysis is a critical characteristic. HTS assays can be designed to rapidly screen the susceptibility of Glycyl-L-Tyrosine Methyl Ester Hydrochloride to a large panel of hydrolases (proteases and esterases). nih.gov Such assays could utilize fluorescent or colorimetric readouts that are activated upon cleavage of either the amide or ester linkage. For example, a fluorogenic substrate could be designed where the fluorescence is quenched until an enzyme cleaves the molecule. This approach would be invaluable for identifying enzymes that can process this dipeptide, which is relevant for its applications in cell culture and as a potential prodrug moiety.
Combinatorial Chemistry and Reactivity Profiling: HTS platforms are well-suited for combinatorial chemistry, where libraries of compounds are generated and screened simultaneously. nih.govacs.org Starting with the Glycyl-L-Tyrosine Methyl Ester Hydrochloride scaffold, its N-terminus or the phenolic hydroxyl group of tyrosine could be systematically modified with a diverse set of chemical moieties in a microtiter plate format. acs.org The resulting library of derivatives could then be screened for various chemical reactivities, such as antioxidant potential (related to the tyrosine residue) or susceptibility to non-enzymatic degradation under different pH or oxidative conditions. nih.gov Mass spectrometry-based HTS platforms, which can analyze samples in seconds, are particularly powerful for this type of reactivity screening, as they can directly detect the depletion of the parent compound or the formation of products. researchgate.net
The table below describes potential HTS assays for Glycyl-L-Tyrosine Methyl Ester Hydrochloride.
| Assay Type | Purpose | Methodology | Potential Readout |
| Enzymatic Stability Screen | To identify enzymes that hydrolyze the peptide or ester bond. nih.gov | Incubation of the compound with a library of proteases and esterases in a multi-well plate format. | Fluorescence/colorimetric signal upon cleavage; LC-MS to detect hydrolysis products. |
| Chemical Reactivity Profiling | To assess stability under various chemical conditions (e.g., pH, oxidants). nih.gov | Parallel incubation of the compound in an array of buffers and chemical environments. | High-throughput mass spectrometry to measure the depletion of the parent compound. researchgate.net |
| Combinatorial Derivatization Screen | To explore structure-activity relationships by creating and screening a library of derivatives. nih.govacs.org | In-situ synthesis of analogues in microtiter plates followed by screening for a specific property (e.g., binding to a target, antioxidant activity). | Varies by screen (e.g., fluorescence for binding, colorimetric assay for antioxidant capacity). |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Glycyl-L-Tyrosine-Methyl Ester Hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of glycine and tyrosine derivatives using hydrochloric acid as a catalyst. For optimization, adjust molar ratios (e.g., 1:1.2 for amino acid to alcohol), control reaction temperature (40–60°C), and monitor pH to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical. Reference similar protocols for glycine ethyl ester hydrochloride synthesis, which use alcohol and HCl under reflux .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm ester and peptide bond formation.
- HPLC with a C18 column (UV detection at 220 nm) to assess purity (>95%).
- Mass spectrometry (MS) for molecular weight verification.
- Melting point analysis (compare to literature values, e.g., glycine methyl ester derivatives melt at ~175°C) .
Q. What safety protocols are essential when handling Glycyl-L-Tyrosine-Methyl Ester Hydrochloride?
- Methodological Answer : Wear PPE (gloves, lab coat, safety goggles), work in a fume hood to avoid inhalation, and store in sealed containers at room temperature, protected from light. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Contradictions often arise from residual solvents or stereochemical impurities. Perform:
- Deuterated solvent exchange to eliminate solvent peaks.
- 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomers.
- Repeat synthesis under inert atmosphere to minimize oxidation byproducts. Cross-validate with independent techniques like IR spectroscopy or X-ray crystallography if available .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
- Methodological Answer : Design a kinetic study with:
- Buffer solutions (pH 2–12) to simulate physiological and extreme conditions.
- Sampling intervals (0, 24, 48 hours) analyzed via HPLC to quantify degradation products.
- Temperature control (e.g., 25°C and 37°C) to assess thermal influence. Include a negative control (e.g., pure water) to isolate pH effects. Statistical analysis (ANOVA) should confirm significance of degradation rates .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from assay variability or impurity profiles. Standardize protocols by:
- Using reference standards (e.g., commercial tyrosine derivatives) for calibration.
- Validating cell-based assays with positive/negative controls (e.g., known enzyme inhibitors).
- Reporting detailed synthetic and purification steps to ensure reproducibility. Cross-reference peer-reviewed studies with rigorous methodological transparency .
Q. What strategies are effective for evaluating the compound’s ecological impact in laboratory wastewater?
- Methodological Answer : Conduct biodegradation assays using OECD 301 guidelines:
- Incubate the compound with activated sludge (20–100 mg/L) and measure COD (Chemical Oxygen Demand) over 28 days.
- Monitor byproducts via LC-MS to identify persistent metabolites.
- Compare results to structurally similar compounds (e.g., glycine esters) with known ecotoxicity profiles .
Methodological Notes
- Literature Review : Prioritize peer-reviewed journals indexed in Google Scholar using keywords like “tyrosine methyl ester hydrolysis” or “peptide ester stability” .
- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, equipment calibration) as per guidelines in chemistry syllabi and safety data sheets .
- Ethical Reporting : Avoid data manipulation; disclose conflicts of interest and raw datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
